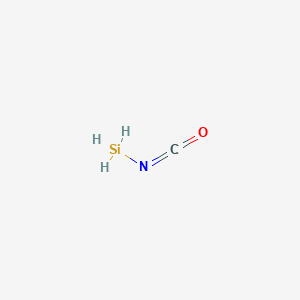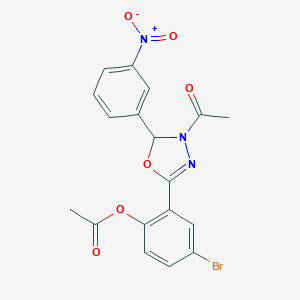
Holstiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holstiine, also known as 2-(2-hydroxyphenyl)-2-oxoethylamine, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for further investigation.
Applications De Recherche Scientifique
Enhancing High-Order Learning Skills
The instructional program “Scientific Communication” was designed to improve high-order learning skills (HOLS) within a junior high school science and technology curriculum. This program emphasizes explicit and spiral instruction of learning skills and continuous implementation in various contexts and tasks. A study assessing this model's impact demonstrated significant performance improvements in students who participated in the program, indicating its potential in achieving its educational goals (Scherz, Spektor-levy, & Eylon, 2005).
Hotel Location Evaluation using Machine Learning and Web GIS
In the realm of hotel location evaluation, a novel approach named HoLSAT (Hotel Location Selection and Analyzing Toolset) utilizes machine learning algorithms and an automated web GIS application. This toolset predicts various business success indicators associated with potential hotel sites, offering a considerable potential utility for hotel location assessment (Yang, Tang, Luo, & Law, 2015).
Automated System for Thermal Process Investigation
The development and creation of an automated system of scientific research (ASSR) facilitate experimental studies of heat and mass transfer processes in a hydrogen-oxygen steam generator (HOSG). This paper discusses the applications of HOSG, the scientific and technical barriers to technology introduction, and the construction features of ASSR for experimental research, highlighting the relevance of such systems in various scientific fields (Molotov, Schastlivtsev, Yamshchikova, & Molotova, 2021).
Blended Inquiry with Virtual and Hands-On Laboratories
A study on blended learning in bio-nanotechnology employed two environments: a 2D virtual laboratory (VRL) and a hands-on laboratory (HOL). The study emphasized the benefits of using VRLs to ground students' knowledge before engaging in more complex hands-on investigations. The comparative analysis showcased how perceptual features of both learning environments supported students in designing experiments, evaluating data, and understanding the mechanisms behind these data, underscoring the importance of integrated learning environments (Toth, Ludvico, & Morrow, 2014).
Propriétés
Numéro CAS |
11053-97-7 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(15Z)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione |
InChI |
InChI=1S/C22H26N2O4/c1-3-13-11-23(2)9-8-22-16-6-4-5-7-17(16)24-19(22)15(14(13)10-18(22)25)12-28-21(27)20(24)26/h3-7,14-15,19,21,27H,8-12H2,1-2H3/b13-3+ |
Clé InChI |
BLJOXWGKDCMTMU-QLKAYGNNSA-N |
SMILES isomérique |
C/C=C/1\CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C |
SMILES |
CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C |
SMILES canonique |
CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C |
Autres numéros CAS |
11053-97-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)

acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)


![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)

